Product packaging for syn-Copalyl diphosphate(Cat. No.:)

syn-Copalyl diphosphate

Cat. No.: B1235378
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-HZEYQZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

syn-Copalyl diphosphate (syn-CPP) is a central intermediate in the biosynthesis of labdane-related diterpenoids, a large superfamily of natural products with diverse biological activities . This compound is the characteristic cyclization product of geranylgeranyl diphosphate (GGPP) catalyzed by class II diterpene synthases (CPSs), specifically this compound synthases like OsCyc1 from rice ( Oryza sativa ) . In plant systems, syn-CPP serves as the dedicated precursor for an important class of defensive phytochemicals, including phytoalexins. Research in rice has shown that the production of momilactones (e.g., momilactone A and B) and oryzalexins originates from syn-CPP . The branch point between the biosynthesis of gibberellin phytohormones and antimicrobial phytoalexins in rice is determined by the activity of ent-CPP and syn-CPP synthases, respectively, making syn-CPP a critical compound for studying plant defense mechanisms . Recent structural biology studies have elucidated the unique mechanism of syn-CPP formation, revealing the oligomeric structures of OsCyc1 and identifying key residues that govern stereoselectivity . This structural insight enables research into enzyme engineering; for example, rationally designed mutants of OsCyc1 have been developed that can produce ent-CPP in addition to its native syn-CPP product, paving the way for the bioengineering of diterpenoids with specific chirality . Our high-purity this compound is offered as a vital tool for researchers in plant biochemistry, metabolic engineering, and natural product chemistry. It is essential for in vitro enzyme assays, pathway reconstitution studies, and the investigation of diterpenoid cyclization mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O7P2 B1235378 syn-Copalyl diphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,20-/m1/s1

InChI Key

JCAIWDXKLCEQEO-HZEYQZKKSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Enzymology of Syn Copalyl Diphosphate Synthase Syn Cps

Classification and Nomenclature of syn-CPS

syn-Copalyl diphosphate (B83284) synthase, abbreviated as syn-CPS, is classified as a terpene synthase. qmul.ac.uk Specifically, it belongs to the class II terpene cyclases. qmul.ac.ukfrontiersin.org These enzymes are responsible for catalyzing the cyclization of linear isoprenoid precursors to form the foundational structures of cyclic terpenoids. nih.gov The systematic name for this enzyme is 9α-copalyl-diphosphate lyase (decyclizing), and it is assigned the Enzyme Commission (EC) number 5.5.1.14. qmul.ac.ukwikipedia.orgresearchgate.net

This enzyme is distinct from other copalyl diphosphate synthases, such as ent-copalyl diphosphate synthase (ent-CPS), which produces the enantiomeric form, ent-copalyl diphosphate, a key precursor for gibberellin phytohormones. researchgate.netnih.gov syn-CPS, on the other hand, initiates the biosynthesis of a different set of diterpenoid natural products, including phytoalexins and allelochemicals in rice. qmul.ac.ukacs.org

Alternative names for syn-CPS found in literature and databases include OsCyc1, OsCPSsyn, and syn-CPP synthase. qmul.ac.ukuniprot.org The classification distinguishes it from class I terpene synthases, which use a metal-dependent ionization of the diphosphate group to initiate catalysis and contain different conserved motifs like DDXXD and NSE/DTE. nih.govrsc.org syn-CPS, as a class II cyclase, employs a protonation-initiated mechanism and is characterized by a distinct DxDD motif. frontiersin.orgresearchgate.netoup.com

Table 1: Enzyme Classification and Nomenclature

Attribute Detail Reference
Enzyme Name syn-Copalyl Diphosphate Synthase (syn-CPS) wikipedia.org
Systematic Name 9α-copalyl-diphosphate lyase (decyclizing) qmul.ac.ukresearchgate.net
EC Number 5.5.1.14 qmul.ac.ukwikipedia.orguniprot.org
Class Isomerase, specifically Class II Terpene Synthase qmul.ac.ukfrontiersin.orgnih.gov
Other Names OsCyc1, OsCPSsyn, syn-CPP synthase qmul.ac.ukuniprot.org

Catalytic Mechanism and Reaction Chemistry

The catalytic activity of syn-CPS involves a complex cyclization reaction that transforms the linear substrate, geranylgeranyl diphosphate (GGPP), into the bicyclic product, syn-copalyl diphosphate (syn-CPP).

The reaction catalyzed by syn-CPS is a protonation-initiated carbocationic cascade. nih.govrsc.org The process begins with the protonation of the terminal carbon-carbon double bond of the substrate, geranylgeranyl diphosphate (GGPP). acs.orgrsc.org This initial step is catalyzed by a general acid residue within the enzyme's active site. nih.govrsc.org

This protonation generates a tertiary carbocation, which then triggers a series of intramolecular cyclizations. nih.gov The enzyme folds the flexible GGPP substrate into a specific pro-chair-boat conformation. acs.org This pre-organization is crucial for directing the cyclization cascade towards the formation of the syn-stereochemistry. The ensuing cascade involves the formation of the characteristic trans-decalin core ring structure of the copalyl diphosphate. acs.org The reaction is terminated by the deprotonation of a methyl group adjacent to the final carbocation intermediate, yielding the stable bicyclic product, this compound. rsc.org This mechanism is a hallmark of class II diterpene cyclases. frontiersin.orgnih.gov

While the protonation-initiated cyclization chemistry of class II terpene cyclases does not directly require metal ions for the catalytic steps of protonation and cyclization, divalent cations are essential for the optimal activity of syn-CPS. qmul.ac.uknih.gov The enzyme requires a divalent metal ion, with magnesium (Mg²⁺) being the preferred cofactor. qmul.ac.ukwikipedia.org

The primary role of the divalent metal ion is thought to be in the binding of the substrate, GGPP. nih.govacs.org Specifically, the metal ion helps to anchor the diphosphate moiety of the substrate within the active site, properly orienting it for catalysis. acs.orgresearchgate.net In some terpene synthases, manganese (Mn²⁺) can substitute for Mg²⁺, although often with reduced activity. nih.govbiorxiv.org The precise coordination environment, potentially involving a DxxxxE motif in bacterial type II synthases, is crucial for this binding function. acs.org The requirement of a metal cofactor for substrate binding is a distinguishing feature, as the subsequent chemical steps are driven by acid-base catalysis. nih.gov

The catalytic activity of syn-CPS is dependent on specific, highly conserved amino acid residues and motifs. The most prominent of these is the DxDD motif , located in the β domain, which is the signature of class II diterpene cyclase activity. uniprot.orgresearchgate.netoup.com This motif is critical for catalysis, with the central aspartate residue acting as the general acid that protonates the GGPP substrate, thereby initiating the cyclization cascade. nih.govmdpi.com

In addition to the DxDD motif, other residues and motifs contribute to the catalytic process. A histidine-asparagine dyad has been identified as the catalytic base responsible for the final deprotonation step in the related ent-CPS. nih.gov In the rice syn-CPS OsCPS4, residue H501 has been identified as a key component of the catalytic base; mutation of this residue leads to product rearrangement instead of deprotonation, highlighting its critical role in terminating the reaction. acs.orgnih.gov The active site is also lined with hydrophobic aromatic residues that are thought to stabilize the carbocation intermediates formed during the cyclization cascade through cation-π interactions. nih.gov

Table 2: Key Catalytic Motifs and Residues in syn-CPS

Motif/Residue Location Function Reference
DxDD Motif β Domain General acid catalysis; protonates GGPP to initiate cyclization. uniprot.orgresearchgate.netoup.com
H501 (in OsCPS4) Active Site Acts as the catalytic base; deprotonates the carbocation intermediate to terminate the reaction. acs.orgnih.gov
Aromatic Residues Active Site Lining Stabilize carbocation intermediates via cation-π interactions. nih.gov

Role of Divalent Metal Ions in Catalysis

Structural Biology of syn-CPS

The three-dimensional structure of syn-CPS provides the framework that dictates its catalytic function and substrate specificity.

The active site of syn-CPS is located in a deep cavity at the interface of the β and γ domains. nih.govresearchgate.net This is in contrast to bifunctional enzymes like taxadiene synthase, where the class II active site is vestigial and a separate class I active site resides in the α domain. nih.gov In syn-CPS, the α domain is considered a nonfunctional vestige. nih.govresearchgate.net The catalytically essential DxDD motif resides within the β domain, positioning it to interact with the substrate as it enters the active site formed by the βγ interface. nih.gov This modular domain structure is a key evolutionary feature that allows for the generation of diverse terpenoid products from a common architectural framework. researchgate.net

Oligomeric States and Their Functional Implications

The quaternary structure of enzymes can play a critical role in their stability, regulation, and catalytic activity. Studies on this compound synthase from Oryza sativa, known as OsCyc1, have revealed that this enzyme can exist in various oligomeric states. pdbj.orgnih.gov Using X-ray crystallography and cryo-electron microscopy, different oligomeric structures of OsCyc1 have been described, including hexamers and tetramers. researchgate.netpdbj.org

Analysis of OsCyc1 in solution indicates that tetramers are the predominant form. pdbj.orgnih.gov However, further investigation has shown that this tetrameric state is not an absolute requirement for the enzyme's catalytic activity in vitro. nih.govrcsb.org This suggests that the monomeric or other oligomeric forms of the enzyme are also catalytically competent, raising questions about the precise physiological role of the dominant tetrameric assembly. It is possible that the oligomerization influences factors such as enzyme stability, localization within the cell, or interactions with other proteins in the metabolic pathway. For instance, a bifunctional diterpene synthase from Penicillium verruculosum (PvCPS) was found to exist as a hexamer at high concentrations, a unique quaternary structure for this class of enzymes. nih.gov

Mutational studies aimed at disrupting the interfaces between subunits have been conducted to probe the effects of oligomerization. The substitution of glutamine at position 291 with alanine (B10760859) (Q291A), a residue located at an interface between subunits, resulted in a notable decrease in relative enzyme activity, underscoring the importance of this interface for optimal function, even if not for basic catalysis. nih.gov

Active Site Characterization and Substrate Binding

The catalytic activity of syn-CPS is dictated by the specific architecture of its active site. Diterpene cyclases are classified as class I or class II based on their reaction mechanism. Class II cyclases, such as syn-CPS, initiate the cyclization of the linear substrate, (E,E,E)-geranylgeranyl diphosphate (GGPP), through protonation. nih.gov

The active site of class II terpene synthases is characterized by a conserved DxDD motif. nih.govuniprot.org In syn-CPS from Oryza sativa (OsCyc1), this motif is located in the active site and is crucial for catalysis. nih.gov Structural studies of a catalytically inactive mutant, OsCyc1D367A, in complex with the substrate GGPP have provided a snapshot of the substrate binding mode. nih.govnih.gov In this complex, GGPP is observed with a clear and continuous density within the active site, illustrating how the enzyme accommodates the substrate prior to cyclization. nih.gov

The active site pocket's shape and the specific residues within it are responsible for folding the flexible GGPP substrate into a precise conformation that leads to the syn- stereochemistry of the product. nih.gov Bioinformatics analysis comparing various copalyl diphosphate synthases has highlighted that the residue H275 is highly conserved among syn-CPS enzymes and plays a significant role in the production of syn-CPP. nih.gov This suggests that specific residues, apart from the primary catalytic motifs, are key determinants of stereochemical outcomes.

Mutagenesis Studies and Mechanism Elucidation

Site-directed mutagenesis is a powerful tool for dissecting enzyme mechanisms. Studies on the rice syn-CPS, OsCPS4, have provided profound insights into the catalytic process. A key study focused on identifying the catalytic base responsible for the final deprotonation step that terminates the reaction. acs.orgnih.gov Through targeted mutagenesis, a single histidine residue, H501, was identified as critical. When H501 was substituted with other amino acids, the enzyme's product profile was dramatically altered. acs.orgnih.gov

Instead of the expected this compound, the H501 mutants produced a novel rearranged product, syn-halimadienyl diphosphate. acs.orgnih.gov This finding suggests that in the wild-type enzyme, H501 acts as the base that deprotonates the bicyclic carbocation intermediate, leading to the formation of syn-CPP. In the absence of this specific base, the carbocation intermediate has a longer lifetime, allowing for a subsequent rearrangement (a 1,2-hydride shift) before being quenched, leading to the formation of the syn-halimadienyl skeleton. acs.org

Furthermore, rational design and mutagenesis have demonstrated the plasticity of the enzyme's active site. An OsCyc1 mutant was successfully engineered to produce ent-copalyl diphosphate in addition to its native syn-CPP product, highlighting that subtle changes can alter the stereochemical outcome of the cyclization cascade. nih.gov

Comparative Enzymology with Other Diterpene Cyclases

Comparison with ent-Copalyl Diphosphate Synthases

The biosynthesis of labdane-related diterpenoids in plants often involves multiple stereoisomers of copalyl diphosphate, primarily syn-CPP and ent-CPP. These stereoisomers serve as precursors for different classes of specialized metabolites. For example, in rice (Oryza sativa), ent-CPP is a precursor for both the essential gibberellin phytohormones and a class of defensive phytoalexins, while syn-CPP is a precursor for other phytoalexins and allelochemicals like momilactones. nih.govnih.govnih.gov

This metabolic divergence is reflected at the genetic and enzymatic level. Rice possesses two distinct ent-CPS enzymes: OsCPS1ent, which is dedicated to gibberellin biosynthesis, and OsCPS2ent, which is involved in phytoalexin production. nih.gov This is in addition to the syn-CPS (OsCPS4 or OsCyc1) for other defensive compounds. nih.gov This functional separation allows for independent regulation of primary and specialized metabolism.

Structurally, both syn-CPS and ent-CPS belong to the αβγ family of plant diterpene cyclases, but only the βγ domains, which form the class II active site, are catalytically active. researchgate.netnih.gov The stereochemical outcome of the reaction—whether syn- or ent-CPP is formed—is determined by subtle differences in the active site that control the initial folding of the GGPP substrate and the trajectory of the cyclization cascade. nih.govresearchgate.net For instance, a key difference between plant ent-CPS and many bacterial ent-CPS enzymes lies in a specific active site residue; plant versions often utilize an asparagine, whereas bacterial counterparts use a histidine to interact with the catalytic aspartate. acs.org In maize, the presence of a tyrosine residue at a specific position is consistent with known monocot ent-CPP and (+)-CPP synthases, which contrasts with the histidine residue found in syn-CPP synthases from rice. frontiersin.org

Substrate Specificity and Promiscuity of Related Enzymes

While many enzymes are highly specific for a single substrate, others exhibit promiscuity, meaning they can accept and process multiple, often structurally related, substrates. This phenomenon is particularly prevalent among enzymes involved in specialized metabolism, such as terpene cyclases, and is a major driver of chemical diversity in nature. researchgate.netacs.org

Studies on various diterpene synthases have revealed a spectrum of substrate acceptance. For example, ancestral sequence reconstruction of a bacterial class I diterpene cyclase, spiroviolene synthase, resulted in enzymes that not only catalyzed the cyclization of their natural C20 substrate (GGPP) but also accepted the shorter C15 substrate, farnesyl diphosphate (FPP), which is not converted by the modern enzyme. diva-portal.orgnih.gov This suggests that ancestral enzymes may have been more promiscuous, with specificity evolving over time.

The structural basis for substrate specificity and promiscuity is complex. The plasticity of the active site pocket is a key factor. acs.org The number of aromatic residues in the active site has been proposed as a potential predictor of enzyme promiscuity, as these residues can engage in cation-π interactions with carbocation intermediates, helping to guide the cyclization reaction. researchgate.net A less constrained active site with fewer such interactions may allow for more conformational freedom of the substrate and intermediates, leading to a wider range of products. researchgate.net The extreme promiscuity of some bacterial and plant diterpene synthases has been harnessed for combinatorial biosynthesis, enabling the production of novel and previously inaccessible diterpenoids by pairing these enzymes with various bicyclic diphosphate precursors. nih.gov This highlights the potential for engineering these enzymes to create new chemical diversity.

Molecular Biology and Genetics of Syn Copalyl Diphosphate Biosynthesis

Gene Identification and Characterization of syn-CPS Homologs

The identification of genes encoding syn-copalyl diphosphate (B83284) synthases (syn-CPS) has been pivotal in understanding the biosynthesis of syn-CPP-derived diterpenoids. These genes are part of the larger terpene synthase (TPS) family but are distinguished by their specific product, syn-CPP.

Initial identification often involves leveraging extensive sequence information from plant genomes and transcriptomes. nih.gov For example, in rice (Oryza sativa), the gene OsCPSsyn (also known as OsCPS4 or OsCyc1) was identified through a combination of sequence homology searches, recombinant expression, and functional analysis. nih.govnih.gov The expressed enzyme was shown to convert GGPP specifically into syn-CPP, the precursor for phytoalexins like momilactones and oryzalexin S. nih.govnih.govnih.gov This functional characterization confirmed its role as the committed step in the biosynthesis of these defense-related compounds. nih.govacs.org

Similarly, in the medicinal plant Scoparia dulcis, a syn-CPS gene, SdCPS2, was identified and functionally characterized. mdpi.com When expressed, SdCPS2 catalyzed the cyclization of GGPP to syn-CPP. mdpi.com The identity of the product was confirmed by demonstrating that it could be further cyclized by OsKSL4, a class I diterpene synthase from rice whose specific substrate is syn-CPP. mdpi.com

In switchgrass (Panicum virgatum), a dedicated bioenergy crop, a genome-wide search identified an extensive family of 31 diterpene synthase (diTPS) members. nih.gov Through biochemical analysis, PvCPS8 was functionally confirmed as a syn-CPP synthase. nih.gov The identification of these homologs across different plant species underscores the importance of the syn-CPP pathway in specialized metabolism.

The characterization process typically involves:

Gene Cloning: Isolating the full-length cDNA of the putative syn-CPS gene from plant tissues, often guided by transcriptome data. nih.govoup.com

Recombinant Expression: Expressing the gene in a heterologous system, such as Escherichia coli or yeast, to produce the enzyme. nih.govmdpi.com

Enzymatic Assays: Incubating the purified recombinant enzyme with the substrate GGPP and analyzing the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of syn-CPP. mdpi.comnih.gov

These studies have revealed that syn-CPS enzymes belong to the class II diterpene synthases, which catalyze a protonation-initiated cyclization of GGPP. frontiersin.org They possess conserved sequence motifs, such as the DxDD motif, which is crucial for the initial protonation step. mpg.de However, they are distinct from their ent-CPS counterparts, which produce the enantiomeric ent-CPP required for primary metabolism, such as the biosynthesis of gibberellin phytohormones. nih.govresearchgate.net

Table 1: Examples of Identified and Characterized syn-CPS Homologs

Gene Name(s) Organism Method of Identification Confirmed Product Downstream Products
OsCPSsyn, OsCPS4, OsCyc1 Oryza sativa (Rice) Sequence analysis, recombinant expression, functional analysis nih.govnih.gov syn-CPP Momilactones, Oryzalexin S nih.govnih.gov
SdCPS2 Scoparia dulcis Homology search, recombinant expression, functional analysis mdpi.com syn-CPP Scopadulcic acid B, Scopadulanol mdpi.com

**3.2. Transcriptional Regulation and Gene Expression Patterns

The expression of syn-CPS genes is tightly regulated, ensuring that the production of syn-CPP-derived secondary metabolites occurs at the right time and in the right place. This regulation happens at the transcriptional level and is influenced by both developmental cues and external environmental stimuli.

Studies have shown that syn-CPS genes exhibit distinct tissue-specific expression patterns, which often correlate with the site of accumulation of the final diterpenoid products. In switchgrass, for instance, the syn-CPS gene PvCPS8 and its predicted homolog PvCPS9 showed widespread transcript distribution in roots, leaves, and florets. nih.gov In contrast, another predicted syn-CPS homolog, PvCPS10, was expressed predominantly in the roots. nih.gov This differential expression suggests specialized roles for the resulting diterpenoids in different parts of the plant.

In rice, the expression of defense-related diTPS genes, including the syn-CPS OsCPS4, is spatially distinct from the genes involved in gibberellin (GA) biosynthesis. nih.govresearchgate.net While the GA-related OsCPS1 transcripts are mainly found in vascular bundle tissues to support plant growth, the transcripts for phytoalexin-related synthases are localized to epidermal cells, which form the first line of defense against pathogens. nih.govresearchgate.net This spatial separation prevents metabolic interference and allows for independent regulation of primary and secondary metabolic pathways. researchgate.net

A hallmark of genes involved in plant defense is their inducibility by stress. The transcription of syn-CPS genes is frequently and strongly up-regulated in response to a variety of environmental cues and elicitors, signaling the need for defensive compounds.

In rice, the transcription of OsCPSsyn (OsCPS4) is specifically induced in leaves by UV irradiation and treatment with the defense signaling molecule methyl jasmonate (MeJA). nih.govacs.orguniprot.org This induction precedes the accumulation of syn-CPP-derived phytoalexins, indicating that the transcriptional control of syn-CPS is a key regulatory point for the production of these defensive compounds. nih.govnih.gov Similarly, the expression of OsCPS4 is up-regulated in response to elicitors like chitin (B13524) and pathogen attack. oup.comnih.gov

This pattern of induction is not limited to rice. In Salvia miltiorrhiza hairy root cultures, the expression of SmCPS, a synthase that produces the precursor for tanshinones, is enhanced by combined elicitor treatments (e.g., Ag+ and yeast extract), leading to increased production of the final metabolites. mdpi.com This inducibility is a common feature for many terpene synthases involved in phytoalexin biosynthesis. nih.gov The rapid transcriptional activation allows plants to mount a swift and localized chemical defense against perceived threats. nih.govoup.com

Table 2: Inducers of syn-CPS Gene Expression

Gene Organism Inducer(s) Reference(s)
OsCPSsyn (OsCPS4) Oryza sativa (Rice) UV irradiation, Methyl jasmonate (MeJA), Chitin, Pathogen attack nih.govacs.orguniprot.orgoup.com
OsCPS2 (ent-CPS for phytoalexins) Oryza sativa (Rice) UV irradiation, MeJA, Chitin, Pathogen attack nih.govnih.govoup.com

**3.3. Gene Family Evolution and Diversification

The evolution of diterpene synthases, including syn-CPS, is a story of gene duplication, functional divergence, and the assembly of metabolic pathways that has given rise to the vast chemical diversity of diterpenoids in the plant kingdom.

Phylogenetic analyses of the terpene synthase gene family consistently show that class II diTPSs, which include both syn-CPS and ent-CPS, form a distinct clade. Within this group, synthases involved in specialized metabolism are clearly separated from those involved in the conserved, primary metabolism of gibberellins. nih.goviastate.edu

For example, the syn-CPS from rice (OsCPS4) and the functionally related normal-CPP synthase from wheat (TaCPS2) cluster together, away from the ent-CPS enzymes (OsCPS1, TaCPS3) that are required for gibberellin biosynthesis. iastate.edu This suggests that the diversification of labdane-related diterpenoid metabolism, including the evolution of different stereochemical outcomes, occurred early in the evolution of cereals. iastate.edu Phylogenetic trees constructed with diTPSs from various plant families, such as the Lamiaceae, show distinct clades for CPS enzymes that produce normal-CPP (the precursor to medically important compounds like carnosic acid) versus those that produce ent-CPP. nih.govresearchgate.net

This evolutionary divergence allows for the generation of distinct diterpene backbones (syn-CPP vs. ent-CPP), which can then be modified by downstream enzymes (class I diTPSs and tailoring enzymes like P450s) to create a wide array of final products with different biological activities. oup.comnih.gov The evolution of these specialized diTPSs is a major driver of the chemical diversity observed in plant diterpenoids. oup.com

A fascinating aspect of specialized metabolism in plants is the organization of biosynthetic genes into physical clusters on the chromosome, often referred to as biosynthetic gene clusters (BGCs). nih.govrsc.org This arrangement is in stark contrast to the genes of primary metabolism, such as those for gibberellin synthesis, which are typically scattered throughout the genome. nih.gov

The genes for the biosynthesis of syn-CPP-derived momilactones in rice are a classic example of a BGC. The syn-CPS gene (OsCPS4), along with the downstream class I synthase (OsKSL4) and several P450 monooxygenases involved in subsequent modifications, are co-located in a cluster on chromosome 4. nih.govrsc.org Similarly, the genes for ent-CPP-derived phytocassane phytoalexins are clustered on chromosome 2. nih.govrsc.org

The physical linkage of genes in a BGC facilitates their co-inheritance and co-regulation, which is advantageous for maintaining a complete and functional metabolic pathway. rsc.org The evolution of these clusters is thought to be a dynamic process involving gene duplication, neofunctionalization, and the recruitment of genes into the locus. nih.gov For instance, the evolution of a diterpenoid BGC in the Lamiaceae family shows evidence of duplication of a (+)-CPP synthase and recruitment of additional class I diTPSs, leading to metabolically distinct modules within the cluster. nih.gov These metabolic gene blocks act as evolutionary playgrounds, enabling the rapid evolution and diversification of chemical defenses in response to specific ecological pressures. rsc.org

Phylogenetic Relationships among Diterpene Synthases

Genetic Engineering Approaches for Pathway Modulation

The biosynthesis of syn-copalyl diphosphate (syn-CPP) and its derived diterpenoids can be strategically manipulated using genetic engineering techniques. These approaches aim to enhance the production of specific compounds, elucidate pathway functions, and create novel molecules. Modulation is typically achieved by modifying the expression of key genes, particularly the syn-CPP synthase (CPS) gene, or by introducing pathway genes into heterologous host organisms.

A primary strategy involves the heterologous expression of syn-CPP synthases in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. jmb.or.krnih.gov These systems are engineered to provide a robust supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). jmb.or.kr For instance, engineering the mevalonate (B85504) (MVA) pathway in E. coli has been shown to significantly improve the yield of diterpenoids derived from this precursor. acs.org The rice (Oryza sativa) syn-CPP synthase, OsCPS4 (also known as OsCyc1), has been functionally expressed in recombinant systems to produce syn-CPP. acs.orgresearchgate.net To produce specific downstream diterpenoids, the syn-CPS is often co-expressed with a relevant class I diterpene synthase, known as a kaurene synthase-like (KSL) enzyme, which catalyzes the subsequent cyclization of syn-CPP. mdpi.comoup.com A study on Scoparia dulcis successfully reconstituted the biosynthesis of scopadulan-13α-ol in E. coli by co-expressing the S. dulcis syn-CPP synthase (SdCPS2) with a KSL enzyme (SdKSL1). mdpi.com

In addition to microbial hosts, genetic engineering in the native plants offers direct insight into pathway function and regulation. The development of gene silencing and editing tools, such as virus-induced gene silencing (VIGS) and CRISPR/Cas9, has enabled precise modification of diterpenoid pathways in plants. researchgate.netpnas.org In rice, knockout mutants of the Os-CPS4 gene, which catalyzes the formation of syn-CPP for phytoalexin biosynthesis, have been created. oup.com Interestingly, knocking out this gene did not make the rice more susceptible to the fungus Magnaporthe oryzae, but it did decrease its susceptibility to the bacterial pathogen Xanthomonas oryzae. oup.com This highlights the complex role of syn-CPP-derived diterpenoids in plant defense.

These genetic manipulations provide powerful tools for both increasing the production of valuable diterpenoids and for dissecting the complex metabolic networks in which this compound is a key intermediate.

Table 1: Engineered Host Systems for syn-CPP-Derived Diterpenoid Production

This table summarizes various genetic engineering studies where microbial hosts were modified to produce syn-CPP or its downstream products.

Host OrganismEngineered GenesPrecursor Pathway EngineeringProduct(s)Reference(s)
Escherichia coliScoparia dulcis syn-CPS (SdCPS2), Oryza sativa KSL (OsKSL4)GGPP synthase co-expressionsyn-Pimara-7,15-diene mdpi.com
Escherichia coliScoparia dulcis syn-CPS (SdCPS2), Scoparia dulcis KSL (SdKSL1)GGPP synthase co-expressionScopadulan-13α-ol mdpi.com
Escherichia coliOryza sativa syn-CPS (OsCPS4)GGPP synthase co-expression, enhanced isoprenoid metabolismThis compound acs.orgiastate.edu

Table 2: Impact of syn-CPS Gene Modulation in Plants

This table details studies where the endogenous syn-CPP synthase gene was modified in its native plant to study its function.

Plant SpeciesTargeted GeneGenetic ToolKey FindingReference(s)
Oryza sativa (Rice)Os-CPS4 (syn-CPP synthase)Knockout (T-DNA insertion)Decreased susceptibility to Xanthomonas oryzae; no increased susceptibility to Magnaporthe oryzae. oup.com
Oryza sativa (Rice)Os-CPS4 (syn-CPP synthase)CRISPR/Cas9Used to validate gene function in phytoalexin biosynthesis. researchgate.net

Physiological and Ecological Roles of Syn Copalyl Diphosphate Derived Metabolites

Role in Plant Defense Mechanisms (Phytoalexins)

Metabolites derived from syn-copalyl diphosphate (B83284) are crucial components of the plant's induced defense system, acting as phytoalexins. nih.govqmul.ac.uk Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen attack or abiotic stress such as UV irradiation. qmul.ac.ukcabidigitallibrary.org

In rice, the biosynthesis of several phytoalexins is initiated by the conversion of geranylgeranyl diphosphate (GGDP) to syn-CPP, a reaction catalyzed by the enzyme syn-copalyl diphosphate synthase (OsCPS4/OsCyc1). nih.govnih.govuzh.ch This enzyme is a class II diterpene cyclase. qmul.ac.uk The expression of the gene encoding this synthase is induced by conditions that trigger phytoalexin production, indicating that the transcription of OsCPS4 is a key regulatory point in the synthesis of these defensive compounds. nih.gov

Notable phytoalexins derived from syn-CPP in rice include:

Momilactones A and B: These compounds are synthesized from syn-CPP via the intermediate syn-pimara-7,15-diene. nih.govoup.com They have been shown to possess antifungal properties. mdpi.com

Oryzalexin S: This phytoalexin is also derived from the syn-CPP pathway. nih.govuzh.ch

The production of these phytoalexins is a defense mechanism against a range of potential pathogens. researchgate.net For instance, syn-CPP-derived diterpenoids have been implicated in the non-host disease resistance of rice against certain species of the fungal genus Magnaporthe. oup.com Interestingly, while these compounds are effective against some pathogens, major rice pathogens like Magnaporthe oryzae have evolved mechanisms to detoxify them, such as metabolizing momilactones. oup.com

The induction of the syn-CPP pathway and subsequent phytoalexin accumulation can be triggered by various stimuli, including:

UV irradiation nih.gov

Chitin (B13524) elicitors (mimicking fungal cell walls) qmul.ac.uk

Jasmonic acid, a key plant defense signaling molecule nih.gov

Pathogen infection cabidigitallibrary.org

Function as Allelochemicals in Plant-Plant Interactions

Beyond their role in defense against pathogens, certain this compound-derived metabolites function as allelochemicals, influencing the growth and development of neighboring plants. nih.govuzh.chmdpi.com Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. patentbuddy.com

In rice, momilactones, particularly momilactone B, have been identified as potent allelochemicals. qmul.ac.ukmdpi.com These compounds are exuded from the roots into the surrounding soil, where they can suppress the growth of competing plant species, such as the common paddy weed, barnyard grass (Echinochloa crus-galli). mdpi.comresearchgate.net

Genetic studies have provided strong evidence for the role of momilactones in rice allelopathy. researchgate.net Knocking out the genes for this compound synthase (OsCPS4) or the downstream enzyme kaurene synthase-like 4 (OsKSL4), which is specific to momilactone biosynthesis, results in a loss of allelopathic activity in rice. mdpi.comresearchgate.net This demonstrates a direct link between the syn-CPP pathway and the plant's ability to compete with other plants. researchgate.net

The dual function of momilactones as both phytoalexins and allelochemicals underscores the efficiency of plant metabolic pathways, where a single class of compounds can provide protection against both pathogenic microbes and competing plants. patentbuddy.com

Metabolic Branch Points and Pathway Crosstalk

The synthesis of this compound represents a key metabolic branch point, diverting the flow of the general diterpenoid precursor, geranylgeranyl diphosphate (GGDP), away from primary metabolism and towards the production of specialized secondary metabolites. nih.govnih.govfrontiersin.org In rice, the diterpenoid pathway is a complex network that produces not only the syn-CPP-derived phytoalexins and allelochemicals but also ent-CPP-derived phytoalexins (e.g., phytocassanes and oryzalexins A-F) and essential primary metabolites like gibberellin phytohormones. nih.govresearchgate.nettandfonline.com

The allocation of GGDP between these competing pathways is tightly regulated. oup.com For example, the synthases involved in phytoalexin biosynthesis (OsCPS2 and OsCPS4) and the synthase for gibberellin biosynthesis (OsCPS1) are differentially expressed. nih.govgithub.io Under normal growth conditions, the gibberellin pathway is active, while under stress conditions (e.g., pathogen attack or UV exposure), the expression of phytoalexin-related synthases is upregulated. nih.govnih.gov

This differential regulation allows the plant to prioritize growth and development in favorable conditions and shift resources to defense when threatened. There is also evidence of crosstalk between the cytosolic mevalonate (B85504) (MVA) and the plastidial methylerythritol phosphate (B84403) (MEP) pathways, which both produce the precursors for GGDP, allowing for a flexible supply of building blocks for terpenoid synthesis. nih.govfrontiersin.org The enzymes for both gibberellin and diterpene phytoalexin biosynthesis, including syn-CPP synthase, are located in the plastids and utilize GGDP derived from the MEP pathway. oup.com

The existence of multiple copalyl diphosphate synthases with distinct functions and regulatory patterns within a single plant species like rice highlights the metabolic plasticity that allows for the production of a diverse array of diterpenoids with specialized roles. researchgate.nettandfonline.com

Evolutionary Significance of this compound Pathway

The evolution of the this compound pathway is a fascinating example of how plants develop novel chemical defenses. The enzymes responsible for producing syn-CPP, the syn-CPP synthases (like OsCPS4), are phylogenetically related to the ent-CPP synthases involved in the more ancient and conserved gibberellin biosynthesis pathway. nih.govacs.org This suggests that the genes for specialized metabolite biosynthesis likely arose from the duplication and subsequent divergence of genes from primary metabolism. nih.gov

The evolutionary trajectory appears to involve a stepwise process: first, a change in gene regulation, followed by a change in the enzyme's catalytic specificity. nih.gov This is supported by the observation that the syn-CPP synthase in rice (OsCPS4) is clustered in the genome with other genes involved in momilactone biosynthesis, suggesting co-evolution and co-regulation of the pathway. nih.goviastate.edu

Advanced Methodologies in Syn Copalyl Diphosphate Research

Spectroscopic and Chromatographic Techniques for Intermediate Analysis

The identification and characterization of transient intermediates and final products in syn-CPP related pathways heavily rely on a combination of chromatographic separation and spectroscopic analysis. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing the dephosphorylated products of enzyme assays. nih.govoup.com For instance, in the functional characterization of diterpene synthases from switchgrass, enzymatic products were dephosphorylated to their corresponding alcohols, extracted, and then analyzed by GC-MS. oup.com This method allows for the comparison of retention times and mass spectra with authentic standards or previously characterized compounds. nih.govoup.com

In cases where novel compounds are discovered, such as the syn-halima-5,13E-dien-15-ol derived from a mutant rice syn-CPP synthase, purification is followed by detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Similarly, High-Performance Liquid Chromatography (HPLC) is employed for the purification and analysis of phosphorylated compounds like ent-CPP, as demonstrated in the characterization of PtmT2 from Streptomyces platensis. acs.org

Table 1: Chromatographic and Spectroscopic Techniques in syn-Copalyl Diphosphate (B83284) Research

Technique Application Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of dephosphorylated enzymatic products. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of novel purified compounds. acs.orgacs.org
High-Performance Liquid Chromatography (HPLC) Purification and analysis of phosphorylated intermediates. acs.org

Recombinant Protein Expression and Purification Strategies

The functional characterization of enzymes involved in syn-CPP metabolism, such as syn-CPP synthases (CPS), is made possible through their expression as recombinant proteins, typically in Escherichia coli. nih.govnih.gov This approach allows for the production of sufficient quantities of the enzyme for in vitro assays and structural studies. Often, the gene encoding the target enzyme is cloned into an expression vector, such as pGEX-4T3 or pET series vectors, which may add a fusion tag (e.g., Glutathione S-transferase (GST) or a hexahistidine tag) to facilitate purification. tandfonline.comacs.org

Purification strategies commonly involve affinity chromatography, where the fusion tag binds to a specific resin, allowing the recombinant protein to be separated from the host cell proteins. For example, His-tagged proteins can be purified using immobilized metal affinity chromatography (IMAC), while GST-tagged proteins are purified using glutathione-sepharose beads. tandfonline.comacs.org In some cases, batch binding to materials like ceramic hydroxyapatite (B223615) has also been used for partial purification. nih.gov For many plant-derived diterpene synthases, removal of the N-terminal plastid transit peptide is necessary for functional expression in E. coli. nih.gov

Table 2: Common Strategies for Recombinant Protein Production

Step Method/Vector Purpose Reference
Expression Host Escherichia coli (e.g., BL21 strains) Production of recombinant enzyme. nih.govnih.gov
Expression Vector pET vectors, pGEX-4T3 Carries the gene of interest for expression. tandfonline.comacs.org
Fusion Tag Hexahistidine (His)-tag, Glutathione S-transferase (GST) Facilitates protein purification. tandfonline.comacs.org
Purification Affinity Chromatography (e.g., IMAC), Batch binding Isolation of the recombinant protein. nih.govtandfonline.comacs.org
Construct Design Removal of N-terminal transit peptides Improves functional expression of plant enzymes. nih.gov

Site-Directed Mutagenesis and Enzyme Engineering

Site-directed mutagenesis is a powerful tool for probing the structure-function relationships of enzymes that synthesize or modify syn-CPP. By altering specific amino acid residues within the enzyme's active site, researchers can identify key catalytic residues and investigate their roles in the reaction mechanism and product specificity. acs.orgnih.gov

A notable example is the study of the rice syn-CPP synthase OsCPS4, where substitution of a single histidine residue (H501) led to the rearrangement of the carbocation intermediate, resulting in the production of a novel compound, syn-halimadienyl diphosphate, instead of syn-CPP. acs.orgnih.gov Similarly, mutagenesis of a conserved histidine-asparagine dyad in ent-CPP synthases was shown to be crucial for their catalytic activity. researchgate.net These studies not only illuminate the catalytic mechanism but also open avenues for enzyme engineering to generate novel diterpenoid structures. acs.orgnih.gov For instance, mutations in the syn-CPP synthase from Oryza sativa (OsCyc1) have been shown to alter its product profile, in some cases even leading to the production of ent-CPP. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, including quantum chemical calculations and molecular dynamics (MD) simulations, provide invaluable insights into the dynamic processes of enzyme catalysis that are often difficult to capture experimentally. acs.orgnih.gov Quantum chemical calculations have been used to investigate the energies of carbocation intermediates and transition states during the cyclization and rearrangement reactions catalyzed by syn-CPP synthases. acs.org This has helped to rationalize the formation of alternative products in mutant enzymes. acs.org

MD simulations can model the behavior of the enzyme and its substrate over time, revealing conformational changes that may be critical for catalysis. nih.gov For example, MD simulations of abietadiene synthase have been used to study the effect of substrate binding on the enzyme's structure. nih.gov Docking studies are also employed to predict the binding mode of substrates like geranylgeranyl diphosphate (GGPP) within the active site of the enzyme, as was done for the bacterial ent-CPP synthase PtmT2. acs.orgresearchgate.net These computational methods, in conjunction with experimental data, provide a more complete picture of the enzymatic reaction. acs.orgnih.gov

Functional Genomics and Transcriptomics in Pathway Elucidation

Functional genomics and transcriptomics have become indispensable tools for identifying and characterizing the genes and metabolic pathways involved in the biosynthesis of syn-CPP and its derivatives. nih.govnih.gov By sequencing the transcriptome (the complete set of RNA transcripts) of an organism, researchers can identify candidate genes encoding enzymes like diterpene synthases. nih.govmdpi.com

For example, a functional genomics approach in rice led to the identification of the syn-CPP synthase (OsCPSsyn) responsible for initiating the biosynthesis of diterpenoid phytoalexins. nih.gov Transcriptomic analysis of Scoparia dulcis revealed a putative syn-CPP synthase (SdCPS2), the first to be predicted in a dicot, along with other genes potentially involved in diterpene metabolism. nih.gov Furthermore, analyzing gene expression patterns under specific conditions, such as pathogen attack or stress, can reveal the regulatory networks controlling these biosynthetic pathways. nih.gov The integration of transcriptomic data with metabolomic analysis provides a powerful, systems-level view of how diterpenoid biosynthesis is regulated. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
syn-Copalyl diphosphate syn-CPP
ent-Copalyl diphosphate ent-CPP
Geranylgeranyl diphosphate GGPP
syn-Halimadienyl diphosphate
syn-Halima-5,13E-dien-15-ol
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP
Geranyl diphosphate GPP
Farnesyl diphosphate FPP
Miltiradiene
Scopadulcic acid B SDB
Gibberellin GA
Momilactones
Oryzalexins
Phytocassanes
Isopimara-7,15-diene
ent-Kaurene
ent-Sandaracopimaradiene
9β-hydroxy-syn-pimar-15-ene
Abietadiene
Ferruginol
Copal-8-ol diphosphate
Manoyl oxide

Q & A

Q. What is the role of syn-Copalyl Diphosphate in diterpenoid biosynthesis, and how is it experimentally validated?

syn-CPP serves as a key intermediate in the biosynthesis of diterpenoid phytoalexins and allelopathic compounds in plants. Its role is established through in vitro enzyme assays with recombinant terpene synthases (e.g., OsDTS2 in rice), where syn-CPP is converted into macrocyclic diterpenes like syn-pimara-7,15-diene . Functional validation involves heterologous expression in E. coli, followed by GC-MS analysis of cyclization products .

Q. What analytical methods are recommended for quantifying syn-CPP in plant extracts?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to syn-CPP’s instability and low abundance. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is used, particularly 31^{31}P-NMR to track diphosphate cleavage during enzymatic reactions . Pre-purification via solid-phase extraction (C18 columns) is advised to minimize matrix interference .

Q. How do researchers distinguish syn-CPP from its stereoisomers (e.g., ent-CPP or normal-CPP) in enzymatic studies?

Stereochemical differentiation relies on chiral chromatography (e.g., chiral GC columns) or enzymatic assays with stereospecific synthases. For example, OsDTS2 selectively converts geranylgeranyl diphosphate (GGDP) to syn-CPP, while OsDTC1 produces ent-CPP. Comparative kinetic assays with purified isomers and 13^{13}C-labeling track stereochemical outcomes .

Advanced Research Questions

Q. How can experimental designs address contradictions in substrate specificity data for syn-CPP synthases?

Contradictions often arise from enzyme promiscuity or assay conditions. To resolve this:

  • Perform site-directed mutagenesis targeting active-site residues (e.g., Y658 or D661 in Aphidicolan-16-β-ol synthase) to assess stereochemical control .
  • Use docking simulations (e.g., AutoDock Vina) to model syn-CPP binding in engineered diterpene synthases (pGGsC) versus wild-type enzymes .
  • Validate hypotheses with isotope tracer experiments (2^{2}H/13^{13}C-GGDP) to track carbocation rearrangements .

Q. What strategies resolve mechanistic ambiguities in syn-CPP’s role in aphidicolan biosynthesis?

Mechanistic studies employ:

  • Biomolecular modeling : Rapid homology modeling (e.g., SWISS-MODEL) identifies catalytic networks (e.g., I626, T657 in Aphidicolan-16-β-ol synthase) that stabilize syn-CPP-derived carbocations .
  • Mutant phenotyping : Characterize enzyme variants (e.g., Y658L) that terminate cyclization early, yielding intermediates like syn-copalol for NMR analysis .
  • Kinetic isotope effects (KIE) : Measure kcat/KMk_{\text{cat}}/K_M with deuterated GGDP to probe rate-limiting steps .

Q. How can researchers engineer syn-CPP metabolic pathways for novel diterpenoid production?

  • Combinatorial biosynthesis : Co-express syn-CPP synthase (e.g., OsDTS2) with divergent class I terpene synthases (e.g., OsKSL4 or OsKSL7) in yeast to generate hybrid diterpenoids .
  • CRISPR-Cas9-mediated gene clustering : Physically link syn-CPP synthase and downstream cyclase genes in plant genomes to enhance pathway efficiency .
  • Metabolic flux analysis : Use 13^{13}C-metabolic flux analysis (INST-MFA) in transgenic rice cell lines to optimize syn-CPP flux toward target products .

Methodological Considerations

Q. What controls are essential when studying syn-CPP’s allelopathic effects in planta?

  • Negative controls : Use syn-CPP synthase knockout lines (e.g., OsDTS2-RNAi rice) to confirm phytotoxicity is pathway-dependent .
  • Dose-response assays : Apply synthetic syn-CPP (≥95% purity by HPLC) at ecologically relevant concentrations (0.1–10 µM) to avoid artifactual inhibition .
  • Soil microbiota controls : Sterilize soil or use axenic cultures to isolate syn-CPP’s direct effects from microbial degradation .

Q. How can researchers validate in silico predictions of syn-CPP enzyme dynamics?

  • Molecular dynamics (MD) simulations : Simulate syn-CPP binding in terpene synthases (e.g., 100-ns trajectories in GROMACS) to identify conformational shifts during catalysis .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for syn-CPP vs. ent-CPP binding to quantify stereoselectivity .
  • Cryo-EM validation : Resolve enzyme-syn-CPP complexes at near-atomic resolution (≤3.0 Å) to corroborate computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.